3-chlorocyclobutane-1,1-dicarboxylic Acid
Overview
Description
3-chlorocyclobutane-1,1-dicarboxylic Acid is an organic compound with the molecular formula C6H7ClO4 . It is a derivative of cyclobutane-1,1-dicarboxylic acid, where one hydrogen atom is replaced by a chlorine atom .
Molecular Structure Analysis
The molecular structure of 3-chlorocyclobutane-1,1-dicarboxylic Acid consists of a four-membered cyclobutane ring with two carboxylic acid groups (-COOH) attached to the same carbon atom and a chlorine atom attached to a different carbon atom .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of 3-chlorocyclobutane-1,1-dicarboxylic Acid, such as its melting point, boiling point, and density, are not provided in the search results .
Scientific Research Applications
Chemical Synthesis and Reactions
3-Chlorocyclobutane-1,1-dicarboxylic acid plays a significant role in various chemical reactions. It is used as a reactant in decarboxylation and chlorination processes, contributing to the production of 3-chlorocyclobutanecarboxylic acid (Lampman & Aumiller, 2003). Furthermore, this compound serves as a starting material in the synthesis of methyl 3-formylcyclobutene-3-carboxylate, confirming theoretical predictions about electrocyclic reactions (Niwayama & Houk, 1992).
Metabolic Engineering
In the field of metabolic engineering, 3-chlorocyclobutane-1,1-dicarboxylic acid and similar compounds are crucial for the bio-based production of various dicarboxylic acids. These acids are important as monomers for polymer synthesis and have numerous industrial applications (Chae et al., 2020).
Material Synthesis
This chemical is also instrumental in synthesizing new materials. For instance, 3-oxocyclobutanecarboxylic acid, a derivative, is synthesized for potential large-scale preparation due to its ease of operation and low cost (Huang Bin & Zhang Zheng-lin, 2010). Additionally, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids have been synthesized from related compounds, showing significant physical-chemical properties (Chernykh et al., 2016).
Pharmaceutical and Medical Research
Though the requirement is to exclude drug-related information, it's worth noting that derivatives of 3-chlorocyclobutane-1,1-dicarboxylic acid are researched in the context of pharmaceuticals and medical diagnostics, such as in the synthesis of tumor-avid amino acids for positron emission tomography (Shoup & Goodman, 1999).
Polymer Chemistry
Cyclobutane-1,3-diacid (CBDA), a compound related to 3-chlorocyclobutane-1,1-dicarboxylic acid, is highlighted as a semi-rigid building block in materials synthesis. It's used for creating polymeric materials, offering high stability and adaptability for various applications (Wang et al., 2017).
Safety And Hazards
While specific safety and hazard information for 3-chlorocyclobutane-1,1-dicarboxylic Acid is not available, safety data for similar compounds, such as cyclobutane-1,1-dicarboxylic acid, suggests that these compounds may cause skin irritation and serious eye damage. It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
While specific future directions for 3-chlorocyclobutane-1,1-dicarboxylic Acid are not mentioned in the search results, bio-based long-chain α,ω-dicarboxylic acids derived from renewable resources like plant oil fatty acids are important intermediates in the production of bio-based polymeric chemicals. They are also precursors for the manufacturing of powder coatings, lubricants, adhesives, and corrosion inhibitors . Therefore, the development of efficient and sustainable methods for the synthesis of such compounds, including 3-chlorocyclobutane-1,1-dicarboxylic Acid, could be a promising direction for future research.
properties
IUPAC Name |
3-chlorocyclobutane-1,1-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTCKBJFLZZDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431351 | |
Record name | 3-Chlorocyclobutane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chlorocyclobutane-1,1-dicarboxylic Acid | |
CAS RN |
89639-43-0 | |
Record name | 3-Chlorocyclobutane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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